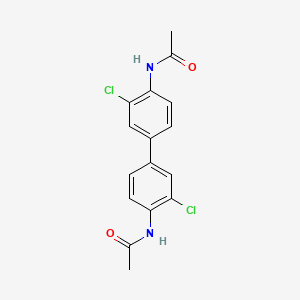

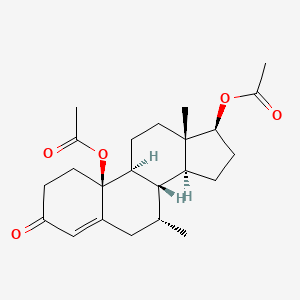

N-((2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related N-substituted benzamides involves intricate chemical reactions, highlighting the diversity and complexity of methods available for creating such compounds. For instance, the synthesis of closely related benzamides has been achieved through specific substitution reactions on the benzamide ring, indicating a method that could potentially be adapted for the synthesis of N-((2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl)benzamide (Sagar et al., 2018). Additionally, the use of Ugi reactions and subsequent modifications provides a pathway for creating a diverse range of benzamide derivatives, including cyclic dipeptidyl ureas, which share structural similarities (Sañudo et al., 2006).

Molecular Structure Analysis

X-ray diffraction and spectroscopic methods are instrumental in analyzing the molecular structure of benzamide derivatives. These techniques offer insights into the conformational preferences and supramolecular aggregation modes of these compounds, providing a foundation for understanding the structural characteristics of N-((2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl)benzamide. Studies have shown how different substituents on the benzamide ring influence molecular conformations and aggregation patterns (Sagar et al., 2018).

Applications De Recherche Scientifique

Benzamide Derivatives in Supramolecular Chemistry

Benzamide derivatives, such as benzene-1,3,5-tricarboxamides (BTAs), have gained importance across a range of scientific disciplines, especially in supramolecular chemistry. BTAs are known for their simple structure, wide accessibility, and the ability to self-assemble into one-dimensional, nanometer-sized rod-like structures stabilized by threefold hydrogen bonding. These properties make BTAs valuable in nanotechnology, polymer processing, and biomedical applications. The first commercial applications of BTAs are emerging, highlighting the adaptable nature of this multipurpose building block for future scientific endeavors (Cantekin, de Greef, & Palmans, 2012).

Benzamide Derivatives in Drug Discovery

Benzamide derivatives are also significant in the pharmaceutical industry for their therapeutic potential. For instance, metoclopramide, a substituted benzamide, is recognized for its pharmacological properties in treating gastrointestinal disorders. Its mechanism of action, primarily through enhancing gut motility, and its clinical use as a prokinetic agent in gastrointestinal motility disorders are well-documented. Despite its beneficial effects, metoclopramide's side effects are relatively few and transient, underscoring the pharmacodynamic and pharmacokinetic attributes of benzamide derivatives in clinical applications (Pinder, Brogden, Sawyer, Speight, & Avery, 2012).

Prospects and Therapeutics of Macamides

Macamides, a unique class of non-polar, long chain fatty acid N-benzylamides derived from Lepidium meyenii (Maca), exhibit a range of pharmacological effects, including fertility-enhancing, neuroprotective, and anti-fatigue properties. The exploration of macamides underscores the potential of benzamide derivatives in developing new therapeutic agents. However, the exact mechanisms of action and the relationship between the structures of macamides and their pharmacological effects require further investigation (Zhu, Hu, Hua, Liu, Cheng, Guo, Yao, & Qian, 2020).

Safety And Hazards

Propriétés

IUPAC Name |

N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO6/c15-6-9(11(18)12(19)10(17)7-16)14-13(20)8-4-2-1-3-5-8/h1-6,9-12,16-19H,7H2,(H,14,20)/t9-,10+,11+,12+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCYHKZRHOGVACA-IRCOFANPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(C=O)C(C(C(CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(Phenylthio)ethyl]amine hydrochloride](/img/structure/B1209323.png)